3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate
Overview
Description
The compound “3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate” is a protected glycoside of 2-amino-2-deoxyglucose (glucosamine) and is synthesized from the glycosyl bromide . It is extensively employed in the biomedical sector and serves as an indispensable precursor in synthesizing diverse glycoside-based pharmaceuticals .
Synthesis Analysis
The synthesis of this compound has been reported using a ferric chloride-catalyzed glycosidation of allyl alcohol with 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside . Other syntheses have been reported, including a modification in which the glycosidation of allyl alcohol with 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl bromide occurred in the presence of silver trifluoromethanesulfonate and tetramethylurea .Molecular Structure Analysis
Crystallographic analysis confirmed the beta-anomeric configuration and showed an approximately orthogonal orientation of the phthalimido group with respect to the pyranose ring . The absolute configuration of the molecule was known from the synthetic route and assigned accordingly .Chemical Reactions Analysis
Mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride in refluxing 1,2-dichloroethane gave the corresponding beta-glycosides in good yields .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It contains total 54 bond(s); 33 non-H bond(s), 11 multiple bond(s), 8 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 3 ester(s) (aliphatic), 1 imide(s) (-thio), 1 hydroxyl group(s), and 1 ether(s) (aliphatic) .Scientific Research Applications
Synthesis of Trisaccharides :
- El-Sokkary (1993) conducted a study focusing on the synthesis of a β-D linked trisaccharide using 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl trichloroacetimidate. This research contributed to understanding the structural elucidation of these compounds through detailed nuclear magnetic resonance (NMR) analysis (El-Sokkary, 1993).
Glycosylation Studies :
- Silwanis et al. (1991) explored the efficiency of various 2-amino-2-deoxy-glucosyl donors for synthesizing specific disaccharides. Their findings highlighted the high yield obtained when using trichloroacetimidate derivatives in glycosylation processes (Silwanis et al., 1991).
- Yang and Yu (2007) discovered that glycosylation using 3,4,6-tri-O-acetyl-2-N-dimethylphosphoryl-2-deoxy-alpha-d-glucopyranosyl trichloroacetimidate as a donor yields high β-selectivity, showcasing the compound's effectiveness in oligosaccharide synthesis (Yang & Yu, 2007).
Synthesis of Hyaluronic Acid-related Compounds :
- Slaghek et al. (1994) synthesized hyaluronic acid-related di-, tri-, and tetra-saccharides using this compound. Their research provides insights into the structural elements of extracellular polysaccharides like hyaluronic acid (Slaghek et al., 1994).
Structural Analysis of N-Protected Derivatives :
- Bednarczyk et al. (2013) focused on synthesizing and analyzing differently N-protected derivatives of 3,4,6-tri-O-acetyl-2-amino-2-deoxy-D-glucopyranosyl chlorides. Their work provides insights into the orientations and properties of these compounds in the crystal lattice (Bednarczyk et al., 2013).
Applications in Synthesis of Complex Glycans :
- Yamazaki et al. (1990) utilized 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl trichloroacetimidate in the synthesis of a glycotetraoside, an intermediate crucial for the synthesis of complex-type glycans in glycoproteins (Yamazaki et al., 1990).
Future Directions
The compound has been used in the synthesis of biologically active materials and cell surface glycans . It is likely to continue to be used in the synthesis of complex carbohydrate-based drugs and in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .
properties
IUPAC Name |
[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N2O10/c1-9(28)33-8-14-16(34-10(2)29)17(35-11(3)30)15(20(36-14)37-21(26)22(23,24)25)27-18(31)12-6-4-5-7-13(12)19(27)32/h4-7,14-17,20,26H,8H2,1-3H3/t14-,15-,16+,17+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMXBNNTESGIBS-WNSDDWSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693706 | |
Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-O-(2,2,2-trichloroethanimidoyl)-alpha-L-gulopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate | |
CAS RN |
87190-67-8 | |
Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-O-(2,2,2-trichloroethanimidoyl)-alpha-L-gulopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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